![molecular formula C21H19N3O4S2 B3311624 N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 946272-09-9](/img/structure/B3311624.png)
N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide
Overview
Description
N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C21H19N3O4S2 and its molecular weight is 441.5 g/mol. The purity is usually 95%.
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Biological Activity
N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound contains a thiazole ring, an ethylamino group, and a benzo[d][1,3]dioxole moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer and antioxidant properties, supported by research findings and data tables.
Structural Features
The structural formula of the compound is represented as follows:
This structure suggests multiple functional groups that may interact with various biological targets, including enzymes and receptors involved in disease processes.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzodioxole have shown potent activity against liver cancer cell lines (Hep3B). The following table summarizes key findings from studies on related compounds:
Compound | IC50 (µM) | Cell Line | Mechanism of Action |
---|---|---|---|
2a | 1625.8 | Hep3B | Induces G2-M phase arrest |
2b | 2340 | Hep3B | Moderate activity |
Doxorubicin | 7.4 | Hep3B | Standard control |
The compound 2a demonstrated a significant reduction in α-fetoprotein secretion and induced cell cycle arrest in the G2-M phase, indicating its potential as an anticancer agent .
Antioxidant Activity
The antioxidant properties of thiazole derivatives have also been explored. Compounds similar to this compound were evaluated using the DPPH assay to measure their ability to scavenge free radicals. The results are summarized in the following table:
Compound | DPPH IC50 (µM) | Comparison with Trolox (IC50 = 7.72 µM) |
---|---|---|
2a | 39.85 | Moderate antioxidant activity |
2b | 79.95 | Lower antioxidant activity |
These findings suggest that while the compound exhibits some antioxidant activity, it is less potent than established antioxidants like Trolox .
Case Studies
Several studies have focused on the synthesis and evaluation of thiazole-containing compounds for their biological activities:
- Synthesis and Evaluation of Benzodioxole Derivatives : A study demonstrated that benzodioxole derivatives with amide groups showed strong cytotoxicity against Hep3B cells, with IC50 values indicating significant potential for anticancer applications .
- Mechanistic Studies : Further investigations into the mechanisms of action revealed that these compounds could inhibit cell cycle progression and induce apoptosis in cancer cells, highlighting their therapeutic potential .
Properties
IUPAC Name |
N-[2-[2-(ethylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]-1,3-benzodioxole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-2-22-17(25)11-29-21-23-18(13-6-4-3-5-7-13)20(30-21)24-19(26)14-8-9-15-16(10-14)28-12-27-15/h3-10H,2,11-12H2,1H3,(H,22,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBSKOPCJHMMPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CSC1=NC(=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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